REACTION_SMILES
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[CH2:24]1[CH2:27][CH2:26][CH2:25][O:28]1.[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH:6]=[N:7][CH:8]([CH:9]([CH3:10])[CH3:11])[CH:12]([CH3:13])[CH3:14])[cH:15][c:16]([O:21][CH3:22])[c:17]([O:19][CH3:20])[cH:18]1.[ClH:23]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH:6]=[O:28])[cH:15][c:16]([O:21][CH3:22])[c:17]([O:19][CH3:20])[cH:18]1
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Name
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Type
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product
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Smiles
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COc1cc(C=O)c(C(C)C)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |